Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a molecular formula of C20H32N2O3S . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperature, pressure, and pH levels to proceed efficiently. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester include:
- Carbamic acid, [((dibutylamino)thio)methyl]-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, [((4-methoxyphenyl)thio)methyl]-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties. Its bulky tert-butyl group and benzofuranyl ester moiety contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
86627-80-7 |
---|---|
Molecular Formula |
C23H29NO4S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-tert-butylphenyl)methoxysulfanylmethyl]carbamate |
InChI |
InChI=1S/C23H29NO4S/c1-22(2,3)18-11-9-16(10-12-18)14-26-29-15-24-21(25)27-19-8-6-7-17-13-23(4,5)28-20(17)19/h6-12H,13-15H2,1-5H3,(H,24,25) |
InChI Key |
GBZMRZGZUBIORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCSOCC3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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